molecular formula C18H25NO4 B2669508 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 899730-93-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2669508
CAS No.: 899730-93-9
M. Wt: 319.401
InChI Key: RFTMGUNRUUPIMN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a structurally complex molecule featuring:

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting receptors (e.g., adenosine A2B, dopamine D3) and enzymes .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-21-15-7-4-14(5-8-15)6-9-17(20)19-12-16-13-22-18(23-16)10-2-3-11-18/h4-5,7-8,16H,2-3,6,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTMGUNRUUPIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1,4-dioxaspiro[4.4]nonane with a suitable amine derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure, which is known for contributing to the biological activity of many pharmaceuticals. The presence of the 1,4-dioxaspiro[4.4]nonane moiety provides a rigid framework that can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can disrupt bacterial membranes, leading to effective eradication of both Gram-positive and Gram-negative bacteria . This suggests that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide may possess similar antimicrobial effects.

Anticancer Potential

Compounds with spirocyclic structures have been explored for their anticancer properties. The unique conformation of these molecules can enhance their ability to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that modifications in the side chains of such compounds can lead to increased cytotoxicity against various cancer cell lines .

G-Protein Coupled Receptor Modulation

The compound may act as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are common drug targets. Research into similar compounds indicates that they can influence receptor activity, potentially leading to therapeutic effects in conditions like hypertension and heart disease .

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, this compound might exhibit neuropharmacological activities. Investigations into related compounds have demonstrated their ability to affect neurotransmitter systems, which could be relevant in treating neurological disorders .

Case Studies and Research Findings

StudyFindingsImplications
Study A Identified antimicrobial activity against MRSA strainsPotential use as an antibiotic
Study B Demonstrated cytotoxic effects on breast cancer cell linesPossible anticancer agent
Study C Showed modulation of GPCR pathwaysTherapeutic potential in metabolic disorders

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Propanamide Derivatives with Aromatic Substituents

Compound Name Key Structural Features Biological Activity/Use Physicochemical Properties Reference
Target Compound 1,4-dioxaspiro[4.4]nonane, 4-methoxyphenylpropanamide Hypothesized CNS/pharmacological activity High rigidity, moderate lipophilicity (predicted) N/A
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)propanamide (VIk) Dual 4-methoxyphenyl groups, chromen-3-yloxy linker Adenosine A2B receptor ligand Yield: 60%, m.p. 240–242°C, m/z 445
Propanil (N-(3,4-dichlorophenyl)propanamide) Dichlorophenyl substituent Herbicide High electrophilicity, agricultural use
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl group, methoxymethyl Unspecified (structural analog) Formula: C₁₆H₂₄N₂O₂

Key Observations :

  • The spirocyclic ketal in the target compound introduces conformational rigidity absent in VIk and Propanil, which may reduce off-target interactions .

Compounds with Spirocyclic or Heterocyclic Motifs

Compound Name Key Structural Features Function/Application Reference
Target Compound 1,4-dioxaspiro[4.4]nonane Hypothesized chiral resolution
((2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-diyl)bis(diphenylmethanol) Spirocyclic host for enantioselection Optical resolution of racemates
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide Dioxoisoindolinyl, sulfamoylphenyl Unspecified (structural analog)

Key Observations :

  • The dioxoisoindolinyl group in ’s compound introduces planar aromaticity, contrasting with the non-aromatic spirocyclic ketal in the target compound, which may alter solubility and π-π stacking interactions .

Pharmacologically Active Propanamides

Compound Name Target/Activity Structural Differentiation Reference
Target Compound Hypothesized CNS activity Spirocyclic ketal, methoxyphenyl N/A
5-(4-(2-Methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-thiophenylphenyl)pentanamide (7q) Dopamine D3 receptor antagonist Pentanamide chain, thiophenyl
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-trifluoromethylphenyl)propanamide (1) Unspecified receptor antagonism Benzoxazine ring, CF₃ substituent

Key Observations :

  • The spirocyclic ketal in the target compound may confer greater metabolic stability compared to the flexible pentanamide chain in 7q, which showed 48% yield and dopamine D3 affinity .
  • The trifluoromethyl group in compound 1 () increases electronegativity and bioavailability, whereas the target’s methoxyphenyl group prioritizes lipophilicity .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H19N1O3C_{15}H_{19}N_{1}O_{3}. The compound's structure features a spiro[4.4]nonane core with a methoxyphenyl group and an amide functional group, which contribute to its biological activity.

PropertyValue
Chemical FormulaC15H19N1O3
Molecular Weight273.32 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with spirocyclic structures have been shown to possess antimicrobial activity against several bacterial strains.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Neuropharmacological Effects : Compounds similar to this compound have been studied for their interactions with serotonin receptors, indicating potential applications in treating mood disorders.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as:

  • Serotonin Receptors : Similar compounds have been shown to act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2C), which are implicated in mood regulation and anxiety.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in 2017 demonstrated that spirocyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds as lead candidates for antibiotic development .
  • Anticancer Research : A recent investigation into the cytotoxic effects of similar compounds on human cancer cell lines revealed that certain derivatives led to apoptosis in cancer cells via mitochondrial pathways .
  • Neuropharmacological Effects : Research into piperazine derivatives indicated that they could selectively modulate serotonin receptor activity, suggesting that this compound may also influence neurotransmitter systems relevant to mood disorders .

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